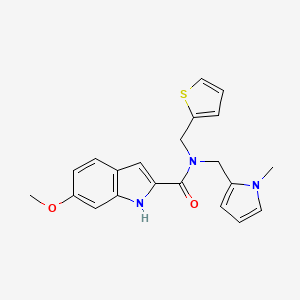

6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-23-9-3-5-16(23)13-24(14-18-6-4-10-27-18)21(25)20-11-15-7-8-17(26-2)12-19(15)22-20/h3-12,22H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQSSUBSKPCCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is a derivative of indole, which has gained attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- IUPAC Name: this compound

- Molecular Formula: C₁₈H₁₈N₂O₂S

- Molecular Weight: 342.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole moiety is known for its role in modulating multiple signaling pathways, including those involved in cancer cell proliferation and apoptosis.

Key Mechanisms:

- Tubulin Polymerization Inhibition: Similar compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

- Anti-inflammatory Activity: Indole derivatives often exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .

- Antimicrobial Properties: The presence of the thiophene ring may enhance the compound's ability to combat bacterial and fungal infections by disrupting cell wall synthesis or function.

Anticancer Activity

A series of studies have evaluated the anticancer potential of indole derivatives. For instance, a related compound demonstrated significant inhibitory effects on tubulin assembly with an IC50 value of 2.12 µM against cancer cell lines . This suggests that our compound may exhibit similar or enhanced activities due to structural modifications.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| e19 | Tubulin Assembly | 2.12 | |

| 6-Methoxy Derivative | Cancer Cell Lines | TBD | Current Study |

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties have indicated that compounds within this class possess varying degrees of activity against pathogens such as Staphylococcus aureus and Candida albicans. For example, modifications on the indole structure were linked to improved activity against MRSA strains .

Case Study 1: Anticancer Efficacy

In a study evaluating indole derivatives, one compound was found to induce apoptosis in HeLa cells through G2/M phase arrest and disruption of microtubule networks. This highlights the potential for our target compound to exhibit similar mechanisms due to its structural analogies .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of indole derivatives against various pathogens. The results indicated that certain structural features significantly enhance activity against resistant strains, suggesting that our compound could be optimized for better efficacy in treating infections .

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its biological activity, particularly in the context of drug development.

Anticancer Activity : Recent studies have demonstrated that derivatives of indole compounds, including those similar to 6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide, exhibit promising anticancer properties. For instance, molecular docking studies suggest that such compounds can effectively bind to cancer-related proteins, inhibiting their function and leading to reduced tumor growth .

Antimicrobial Properties : The compound has also shown potential as an antimicrobial agent. Research indicates that indole derivatives can disrupt bacterial cell membranes, making them effective against various pathogens, including resistant strains . The structure of this compound allows for interactions with bacterial proteins that are crucial for survival.

Material Science Applications

In materials science, the unique properties of this compound make it suitable for developing new materials with specific functionalities.

Nonlinear Optical Properties : The compound's structure suggests potential applications in nonlinear optics (NLO). Research has indicated that indole derivatives can serve as effective NLO materials due to their ability to generate second-order nonlinear optical responses. This property is essential for applications in photonic devices and telecommunications .

Fluorescent Chemosensors : Another promising application is in the development of fluorescent chemosensors. The ability of the compound to selectively bind metal ions can be harnessed for imaging applications in biological systems. Studies have shown that such sensors can provide real-time monitoring of metal ion concentrations in living cells, which is crucial for understanding various physiological processes .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Reactivity and Stability

Structural Validation

Crystallographic validation methods, such as those implemented in SHELXL and ORTEP-3 , are critical for confirming the stereochemistry and substituent positioning in these compounds. For example, the dual N-substituents in the target compound would require precise refinement to avoid disorder in crystal structures .

Preparation Methods

Fischer Indole Synthesis

The 6-methoxyindole scaffold can be constructed via Fischer indole synthesis , a classical method for indole formation. Reacting 4-methoxyphenylhydrazine with a ketone such as pyruvic acid under acidic conditions (e.g., HCl in ethanol) generates the indole ring. Subsequent directed ortho-lithiation at the 2-position, followed by quenching with dry ice (CO₂), introduces the carboxylic acid group.

Key reaction conditions :

- Lithiation using LDA (lithium diisopropylamide) at −78°C in THF.

- Carboxylation with CO₂ gas, yielding 6-methoxy-1H-indole-2-carboxylic acid after aqueous workup.

Preparation of the Secondary Amine: N-((1-Methyl-1H-Pyrrol-2-yl)Methyl)-N-(Thiophen-2-ylMethyl)Amine

Sequential Alkylation of Ammonia

- Synthesis of (1-methyl-1H-pyrrol-2-yl)methyl chloride :

- 1-Methyl-1H-pyrrole-2-methanol is treated with thionyl chloride (SOCl₂) to form the corresponding benzyl chloride.

- First alkylation : Reacting ammonia with (1-methyl-1H-pyrrol-2-yl)methyl chloride in acetonitrile yields N-((1-methyl-1H-pyrrol-2-yl)methyl)amine .

- Second alkylation : The primary amine is reacted with thiophen-2-ylmethyl chloride in the presence of K₂CO₃ to form the secondary amine.

Challenges :

Reductive Amination Approach

An alternative route involves reductive amination between thiophen-2-carbaldehyde and N-((1-methyl-1H-pyrrol-2-yl)methyl)amine using sodium cyanoborohydride (NaBH₃CN) in methanol. This method avoids handling reactive alkyl chlorides but requires stoichiometric control to prevent side reactions.

Amide Bond Formation: Coupling the Indole Carboxylic Acid with the Secondary Amine

Acid Chloride Method

- Activation of the carboxylic acid :

- 6-Methoxy-1H-indole-2-carboxylic acid is treated with oxalyl chloride in dichloromethane (DCM) with catalytic DMF to form the acid chloride.

- Coupling reaction : The acid chloride is reacted with the secondary amine in the presence of triethylamine (Et₃N) to scavenge HCl, yielding the target carboxamide.

Reaction equation :

$$

\text{Indole-2-COCl} + \text{Amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} + \text{HCl}

$$

Coupling Reagent-Mediated Synthesis

Modern peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) facilitate direct amide bond formation without isolating the acid chloride. This method is advantageous for moisture-sensitive intermediates.

Typical conditions :

- Equimolar amounts of acid, amine, and coupling reagent in DMF or THF.

- Stirring at room temperature for 12–24 hours.

Purification and Characterization

Chromatographic Isolation

Crude product is purified via flash column chromatography (silica gel, eluent: ethyl acetate/hexanes gradient) to remove unreacted starting materials and byproducts.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): Key signals include the indole NH (δ 10.2 ppm), methoxy group (δ 3.85 ppm), and aromatic protons from pyrrole (δ 6.5–7.0 ppm) and thiophene (δ 7.2–7.4 ppm).

- HRMS : Calculated for C₂₁H₂₁N₃O₂S [M+H]⁺: 379.1352; Found: 379.1355.

Challenges and Optimization Considerations

- Indole NH protection : During coupling reactions, the indole NH may require protection (e.g., with a Boc group) to prevent side reactions. Deprotection with TFA restores the NH post-synthesis.

- Amine nucleophilicity : Steric hindrance from the two bulky substituents on the secondary amine may necessitate elevated temperatures or prolonged reaction times.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may complicate purification.

Alternative Synthetic Routes

Ullmann-Type Coupling

A copper-catalyzed coupling between 6-methoxy-1H-indole-2-carboxylic acid and the secondary amine could proceed under mild conditions, though this method is less commonly reported for carboxamides.

Enzymatic Synthesis

Lipase-mediated amidation in non-aqueous solvents offers an eco-friendly alternative, though substrate specificity may limit applicability.

Q & A

Q. What are the recommended synthetic strategies for preparing 6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step functionalization of the indole core. Key steps include:

- Indole carboxylation : Ethyl indole-2-carboxylate derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate) are synthesized via acid chloride formation (SOCl₂/EtOH) and esterification .

- N-Alkylation : Sequential alkylation of the indole nitrogen using 1-methyl-1H-pyrrole-2-ylmethyl and thiophen-2-ylmethyl groups under basic conditions (e.g., NaH in DMF) .

- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to activate the carboxylic acid for reaction with amines .

- Purification : Column chromatography (SiO₂, DCM/EtOAc gradients) is critical for isolating intermediates and final products .

Q. How can structural characterization be optimized for this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy at C6, pyrrole/thiophene methylene bridges). Deuterated DMSO or CDCl₃ is ideal for solubility .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental analysis (CHN) : Validates purity and stoichiometry, particularly for nitrogen and sulfur content due to thiophene and amide groups .

Q. What solvent systems are optimal for solubility and reactivity in synthetic steps?

- Methodological Answer :

- Polar aprotic solvents : DMF or DMSO enhance solubility during alkylation/amide coupling .

- Ether/ester mixtures : Et₂O/EtOAc (90:10) are effective for precipitation and washing .

- Acetic acid : Used in reflux conditions for cyclocondensation reactions (e.g., forming thiazole or pyrazole derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

- Methodological Answer :

- Crystal growth : Slow evaporation from DCM/hexane mixtures yields diffraction-quality crystals .

- SHELX refinement : SHELXL refines heavy-atom positions (e.g., sulfur in thiophene), while SHELXE handles phase problems in twinned crystals .

- Validation : PLATON checks for missed symmetry and validates hydrogen-bonding networks .

Q. How to address contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR)?

- Methodological Answer :

- Dynamic effects : Variable-temperature NMR (VT-NMR) probes conformational exchange in pyrrole/thiophene substituents .

- DFT calculations : Gaussian simulations predict ¹H/¹³C shifts and compare them with experimental data to identify rotameric equilibria .

- 2D NMR : COSY and NOESY correlate through-space interactions (e.g., methoxy group proximity to indole protons) .

Q. What strategies optimize yield in multi-step syntheses involving competing N-alkylation reactions?

- Methodological Answer :

- Selective protection : Use of Boc or Ts groups on one amine site before introducing the second substituent .

- Catalytic control : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) minimizes byproducts in heteroaryl substitutions .

- Kinetic monitoring : In situ FTIR tracks reaction progress and identifies intermediates requiring quenching .

Q. How to model structure-activity relationships (SAR) for biological targets?

- Methodological Answer :

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to receptors (e.g., kinase domains) using the compound’s 3D structure .

- Pharmacophore mapping : MOE identifies critical features (e.g., methoxy as H-bond acceptor, thiophene as π-π stacking moiety) .

- In vitro assays : Pair synthesized analogs with enzyme inhibition studies (e.g., IC₅₀ determinations) to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.